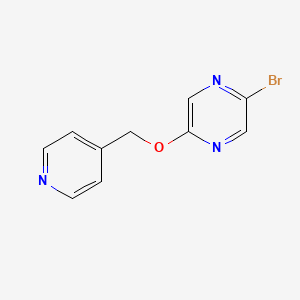

2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine

Description

Contextualization of Pyrazine (B50134) and Pyridine (B92270) Scaffolds in Academic Research

Pyrazine and pyridine rings are foundational structures in the realm of heterocyclic chemistry, each possessing distinct and valuable properties. The pyridine scaffold, a six-membered aromatic ring with one nitrogen atom, is a ubiquitous feature in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net It is a constituent of essential biomolecules such as the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) coenzymes. nih.gov In medicinal chemistry, the pyridine ring is a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This has led to its incorporation into numerous FDA-approved drugs for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.govnih.gov

Similarly, the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a key structural motif in many natural and synthetic compounds. eurekaselect.comingentaconnect.comnih.gov Pyrazine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.netnih.gov The presence of two nitrogen atoms in the pyrazine ring significantly influences its electronic properties, making it a π-deficient system that is susceptible to nucleophilic substitution reactions. This characteristic is often exploited in the synthesis of complex molecules. slideshare.net The combination of both pyrazine and pyridine scaffolds within 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine suggests a molecule with a rich and versatile chemical profile, ripe for investigation in drug discovery and materials science.

| Scaffold | Key Features | Significance in Research |

| Pyridine | Six-membered aromatic ring with one nitrogen atom. | Found in numerous natural products and pharmaceuticals; acts as a privileged scaffold in drug design. nih.govnih.gov |

| Pyrazine | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. | Present in many biologically active compounds; its electron-deficient nature is useful in synthesis. eurekaselect.comnih.govresearchgate.net |

Overview of Halogenated Heterocycles in Synthetic Strategy

Halogenated heterocycles are indispensable tools in modern organic synthesis. sigmaaldrich.com The introduction of a halogen atom, such as bromine, onto a heterocyclic ring dramatically enhances its synthetic utility. Halogens act as excellent leaving groups in a variety of cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the precise and efficient construction of complex molecular architectures from simpler precursors.

The bromine atom in this compound serves as a versatile handle for synthetic transformations. It can participate in a wide range of coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the introduction of diverse functional groups at the 2-position of the pyrazine ring. researchgate.netsigmaaldrich.com This capability is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery, where small changes to a molecule's structure can have profound effects on its biological activity. The reactivity of the C-Br bond allows chemists to strategically modify the core structure of this compound, paving the way for the development of novel compounds with tailored properties. researchgate.net

| Reaction Type | Description | Utility in Synthesis |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Forms new carbon-carbon bonds, allowing for the attachment of various aryl and vinyl groups. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. | Versatile method for creating carbon-carbon bonds, tolerant of many functional groups. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide. | Forms carbon-nitrogen bonds, essential for the synthesis of many pharmaceuticals. |

Historical Development and Significance of Structural Motifs Related to this compound

The structural motifs present in this compound have a rich history in chemical synthesis and medicinal chemistry. The synthesis of pyrazine and its derivatives has been a subject of study since the 19th century, with early work focusing on condensation reactions. researchgate.net Over the decades, a multitude of synthetic methods have been developed to access a wide variety of substituted pyrazines. researchgate.net

The combination of a pyridine ring linked to another heterocycle via an ether linkage is a common strategy in the design of bioactive molecules. This linker can influence the molecule's conformation, solubility, and ability to interact with biological targets. The specific arrangement of a pyridinylmethoxy group attached to a pyrazine ring has been explored in the context of developing new therapeutic agents. Research into related structures has shown that this combination of heterocyclic systems can lead to compounds with potent biological activities. mdpi.com The historical development of synthetic methodologies for both pyrazine and pyridine derivatives has provided the tools necessary to construct complex molecules like this compound and to explore its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(pyridin-4-ylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQSGXSHTHVIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1COC2=CN=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 2 Bromo 5 Pyridin 4 Ylmethoxy Pyrazine

Strategic Disconnections and Precursor Identification

A retrosynthetic analysis of the target molecule, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, identifies two primary strategic disconnections. The first and most logical disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key precursors: a pyrazine (B50134) core and a pyridine (B92270) side-chain. A second potential disconnection involves the C-Br bond.

Disconnection 1 (Ether Bond): This approach breaks the molecule into 2-Bromo-5-hydroxypyrazine (or a synthetic equivalent like 2-bromo-5-chloropyrazine) and pyridin-4-ylmethanol . This is a convergent approach, allowing for the independent synthesis and subsequent coupling of the two main fragments.

Disconnection 2 (Sequential Functionalization): An alternative strategy begins with a symmetrically substituted precursor like 2,5-dibromopyrazine (B1339098) . This approach involves a sequential functionalization, where one bromine atom is selectively replaced with the pyridin-4-ylmethoxy group, leaving the second bromine atom intact.

Based on these disconnections, the primary precursors identified are:

2,5-Dihalopyrazines (e.g., 2,5-dibromopyrazine)

A pre-functionalized pyrazine ring (e.g., 2-bromo-5-hydroxypyrazine)

Pyridin-4-ylmethanol or its activated derivatives (e.g., 4-(chloromethyl)pyridine)

Classical Synthetic Routes to Pyrazine and Pyridine Derivatives

The synthesis of the core heterocyclic precursors relies on well-established classical methods.

Pyrazine Ring Synthesis: The formation of the pyrazine ring is traditionally achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. tandfonline.com Key historical methods include:

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then self-condenses and is oxidized to yield a pyrazine. wikipedia.org

Gutknecht Pyrazine Synthesis (1879): A variation of the above, this is one of the most common methods and involves the self-condensation of α-amino ketones, which can be synthesized in various ways. wikipedia.org A straightforward approach involves the condensation of α-diketones with diamines, followed by oxidation. tandfonline.com

Pyridine Ring Synthesis: The pyridine moiety of the pyridin-4-ylmethanol precursor can be synthesized through several classical routes:

Hantzsch Pyridine Synthesis (1881): This widely used method typically involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia or an ammonia donor. wikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org

Chichibabin Pyrazine Synthesis (1924): This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org While the precursors are inexpensive, this method can sometimes suffer from low yields. wikipedia.org

Novel Approaches for the Functionalization of Pyrazine Rings

Modern synthetic chemistry has introduced more sophisticated methods for functionalizing the pyrazine nucleus, which is inherently electron-deficient and can be challenging to modify using classical electrophilic substitution.

One significant novel approach is directed ortho-metalation (DoM) . Since direct electrophilic halogenation of the pyrazine ring can be unsuccessful due to its electron-deficient nature, DoM provides a powerful alternative. acs.org In this strategy, a directing group on the pyrazine ring, such as a protected amine, guides a strong base (e.g., a lithium amide) to deprotonate an adjacent carbon atom. The resulting metalated intermediate can then be quenched with an electrophile, such as bromine, to install the bromo substituent with high regioselectivity. acs.org

Another modern strategy involves the dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines, often catalyzed by transition metals like manganese, which can offer a more direct route to substituted pyrazines. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Bromopyrazines

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of bromopyrazines and represent a key strategy for synthesizing the target molecule, especially when starting from 2,5-dibromopyrazine. libretexts.org These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most versatile methods, coupling an organoboron reagent with an organic halide. A double Suzuki-Miyaura coupling between 2,5-dibromopyrazine and an appropriate borylated indole (B1671886) has been demonstrated, showcasing the reactivity of this precursor. nih.gov For the synthesis of this compound, a carefully controlled mono-coupling could be envisioned to introduce a different functional group if needed, while leaving one bromine intact.

Stille Coupling: This reaction couples the bromopyrazine with an organotin reagent. It is known for its tolerance of a wide variety of functional groups.

Buchwald-Hartwig Amination: While not directly used to form the target molecule's core structure, this reaction is crucial for creating functionalized pyrazine precursors by forming C-N bonds, for example, in synthesizing aminopyrazines that can be further modified. nih.gov

The success of these reactions often depends on the choice of catalyst, ligand, and base. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often used with specialized phosphine (B1218219) ligands. acs.orgbeilstein-journals.org

| Reaction Name | Coupling Partners | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Bromopyrazine + Organoboron reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille | Bromopyrazine + Organotin reagent | Pd(PPh₃)₄ | Tolerant of most functional groups, but toxicity of tin byproducts is a concern. |

| Buchwald-Hartwig | Bromopyrazine + Amine | Pd₂(dba)₃ / Buchwald ligands (e.g., RuPhos) | Excellent for C-N bond formation to create aminopyrazine intermediates. nih.gov |

Etherification Methodologies for Pyridylmethoxy Introduction

The key step in forming the target molecule is the creation of the ether linkage between the pyrazine and pyridine moieties. The most common and direct method is a variation of the Williamson ether synthesis .

This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, this can be achieved in two ways:

Route A: Reacting the sodium or potassium salt of 2-bromo-5-hydroxypyrazine (the nucleophile) with an activated pyridine derivative like 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine (the electrophile).

Route B: Reacting the sodium or potassium salt of pyridin-4-ylmethanol (the nucleophile) with a highly activated pyrazine like 2-bromo-5-chloropyrazine (the electrophile).

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group and form the more nucleophilic alkoxide. Common solvents for this transformation include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield and purity of the final product requires careful optimization of the reaction conditions for the key etherification step. Several parameters are critical to control.

Base: The choice and stoichiometry of the base are crucial. A strong, non-nucleophilic base like sodium hydride is often effective for generating the alkoxide. Weaker bases like potassium carbonate may require higher temperatures or longer reaction times.

Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the alkoxide salt, enhancing the nucleophilicity of the oxygen anion.

Temperature: The reaction temperature affects the rate of the reaction. While gentle heating can accelerate the conversion, excessively high temperatures can lead to side reactions and decomposition, particularly with sensitive heterocyclic compounds. Room temperature to 60-80 °C is a common range to explore.

Reaction Time: The reaction must be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion without significant formation of byproducts.

| Parameter | Options | Impact on Reaction |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | Affects the rate of alkoxide formation and overall reaction kinetics. Stronger bases allow for lower temperatures. |

| Solvent | DMF, THF, Acetonitrile | Influences reactant solubility and the nucleophilicity of the alkoxide. |

| Temperature | 0 °C to 100 °C | Controls the reaction rate. Higher temperatures can increase yield but may also promote side reactions. |

| Leaving Group | -Cl, -Br, -I, -OTs | The reactivity order is typically I > Br > OTs > Cl. A better leaving group can accelerate the reaction. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. rasayanjournal.co.in

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis, being a substitution reaction, has a reasonably good atom economy, but the formation of a salt byproduct is unavoidable.

Use of Safer Solvents: Traditional solvents like DMF are effective but have toxicity concerns. Exploring greener alternatives such as ionic liquids, or even performing reactions in water or under solvent-free conditions (e.g., using ball milling), can significantly improve the environmental profile of the synthesis. rasayanjournal.co.in

Catalysis: Utilizing catalytic processes, such as the palladium-catalyzed reactions for precursor synthesis, is inherently greener than using stoichiometric reagents. mdpi.com Efforts can be made to use catalysts based on more abundant and less toxic metals or to develop methods for recycling the palladium catalyst. nih.govmdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in This approach could be particularly beneficial for the etherification step.

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Transformations of 2 Bromo 5 Pyridin 4 Ylmethoxy Pyrazine

Reactivity of the Bromo Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The bromine atom attached to the pyrazine (B50134) ring is the primary site of reactivity, readily participating in both nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr):

Halopyrazines are known to be more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de This increased reactivity is attributed to the electron-deficient character of the pyrazine ring, which stabilizes the intermediate formed during the addition-elimination mechanism of SNAr. thieme-connect.deyoutube.com A variety of nucleophiles can displace the bromide, including amines, alkoxides, and phenoxides. For instance, reactions with amines are common to introduce nitrogen-containing substituents onto the pyrazine core. youtube.com The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to a temporary disruption of aromaticity, followed by the expulsion of the bromide ion to restore the aromatic system. youtube.com

Cross-Coupling Reactions:

The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl structures. The reactivity order for halogens in Suzuki couplings on pyridine rings has been shown to be Br > -OSO2F > -Cl, highlighting the utility of bromo-substituted precursors. nih.gov This trend is expected to be similar for the pyrazine system.

Other Cross-Coupling Reactions: While specific examples for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine are not extensively detailed in the provided search results, analogous brominated heterocycles like 5-bromo-1,2,3-triazines undergo efficient palladium-catalyzed cross-coupling with a variety of (hetero)aryl boronic acids. nih.govuzh.ch This suggests that this compound would be a suitable substrate for a range of cross-coupling partners under optimized conditions.

Table 1: Examples of Reactions Involving the Bromo Substituent

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Amine, Heat | Amino-pyrazine derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrazine derivative |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity of reactions involving this compound is primarily dictated by the inherent electronic properties of the substituted pyrazine ring.

In nucleophilic aromatic substitution reactions, the attack of a nucleophile is directed specifically to the carbon atom bearing the bromine atom (the C-2 position). This high regioselectivity is a consequence of the activation provided by the electron-withdrawing pyrazine nitrogens and the bromine atom's ability to act as a good leaving group.

For cross-coupling reactions, the regioselectivity is inherently controlled by the position of the bromo substituent. The coupling will occur exclusively at the C-2 position of the pyrazine ring where the bromine is located.

Stereoselectivity is generally not a factor in the reactions at the pyrazine core itself, as it is an aromatic, planar system. However, if chiral centers are present in the nucleophile or the coupling partner, or if chiral catalysts are employed in cross-coupling reactions, stereoselective outcomes could be achieved in the formation of the product.

Reactivity of the Pyrazine Core Towards Electrophiles and Nucleophiles

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. thieme-connect.de Protonation of the ring nitrogens in acidic media further deactivates the ring towards electrophilic attack. thieme-connect.de Successful electrophilic substitutions on pyrazines typically require the presence of strong activating (electron-donating) groups on the ring or conversion to the corresponding N-oxide. thieme-connect.de

Nucleophilic Attack on the Ring:

While direct nucleophilic displacement of a hydrogen atom on an unsubstituted pyrazine ring is uncommon, the presence of the bromo substituent on this compound significantly activates the ring for nucleophilic aromatic substitution at that position, as discussed in section 3.1. thieme-connect.de The pyrazine ring itself is susceptible to attack by strong nucleophiles, particularly when protonated, which can lead to homolytic substitution reactions. thieme-connect.de

Stability and Degradation Pathways Under Various Chemical Conditions

Acidic Conditions: In strong acidic media, the nitrogen atoms of both the pyrazine and pyridine rings can be protonated. This can increase the compound's solubility in aqueous media but also further deactivates the pyrazine ring towards electrophilic attack. thieme-connect.de The ether linkage (-O-CH2-) could be susceptible to cleavage under harsh acidic conditions, although this is generally a robust bond.

Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. However, strong bases could potentially promote nucleophilic substitution of the bromine atom if a suitable nucleophile is present. Reduced pyrazines can undergo decomposition in aqueous solutions that is catalyzed by both acids and bases. mdpi.com

Reductive Conditions: The pyrazine ring can undergo electrochemical reduction. mdpi.com Strong reducing agents could potentially lead to the reduction of the pyrazine ring or reductive cleavage of the carbon-bromine bond.

Oxidative Conditions: The pyridine moiety can be oxidized to a pyridine-N-oxide. This transformation can alter the electronic properties of the ring and its reactivity towards electrophiles. researchgate.net

Chemo- and Regioselective Functionalization of the Pyridine Moiety

The pyridine ring in this compound presents additional opportunities for functionalization. The challenge lies in achieving selectivity, modifying the pyridine ring without affecting the bromo-pyrazine portion of the molecule.

Chemoselectivity:

Achieving chemoselectivity requires differentiating between the reactivity of the pyrazine and pyridine rings. For instance, palladium-catalyzed cross-coupling reactions can be designed to be highly chemoselective. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the bromo-position of the pyrazine while leaving other potentially reactive sites, like C-H bonds on the pyridine, untouched. nih.gov

Regioselectivity:

The functionalization of the pyridine ring is governed by its electronic properties. Pyridine is an electron-poor heterocycle, and electrophilic substitution is difficult and typically occurs at the 3-position (meta to the nitrogen). rsc.org Nucleophilic substitution on an unsubstituted pyridine ring is also challenging but can occur at the 2- and 4-positions (ortho and para to the nitrogen) with very strong nucleophiles. youtube.comyoutube.com

Electrophilic Functionalization: Direct electrophilic attack on the pyridine ring of this molecule would be challenging and likely require harsh conditions, with a preference for the C-3 and C-5 positions of the pyridine ring.

Directed Metalation: A common strategy for regioselective functionalization of pyridines is directed ortho-metalation, where a directing group guides a strong base to deprotonate an adjacent C-H bond, followed by quenching with an electrophile. However, the methoxy (B1213986) linker in the subject molecule is attached to the 4-position, making directed metalation of the pyridine ring less straightforward.

C-H Functionalization: Modern C-H functionalization methods offer pathways to selectively introduce substituents onto pyridine rings. rsc.org These reactions often employ transition metal catalysts and can be directed by either the inherent electronics of the ring or by directing groups.

Mechanistic Investigations of Key Transformation Reactions

The mechanisms of the primary transformations involving this compound are well-established in the field of heterocyclic chemistry.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction on halopyrazines and halopyridines proceeds through a two-step addition-elimination mechanism. thieme-connect.deyoutube.com

Addition: A nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyrazine ring, including the nitrogen atoms. youtube.com

Elimination: The aromaticity is restored by the departure of the bromide leaving group. youtube.com

In some cases, particularly with highly electron-deficient heterocycles, a concerted SNAr mechanism, where the bond-forming and bond-breaking steps occur simultaneously, has been proposed and supported by computational studies. organic-chemistry.orgnih.gov

Mechanism of Suzuki-Miyaura Cross-Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-pyrazine derivative, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Mechanistic studies of similar cross-coupling reactions have demonstrated the crucial role of the catalyst, ligands, and additives in the efficiency and selectivity of the transformation. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Pyridin 4 Ylmethoxy Pyrazine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is fundamental to its reactivity and spectroscopic properties. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the distribution of electrons within the molecule. The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's chemical behavior.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich pyrazine (B50134) and pyridine (B92270) rings, as well as the oxygen atom of the methoxy (B1213986) linker, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyrazine ring, particularly near the electron-withdrawing bromine atom, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

In studies of similar halo-derivatives of pyrazine and pyridine, DFT calculations using the B3LYP functional have been effectively employed to determine electron affinities and orbital energies. mostwiedzy.pl For this compound, a similar approach would reveal the influence of the pyridinylmethoxy substituent on the electronic properties of the bromopyrazine core. The presence of the bromine atom is expected to stabilize the LUMO, potentially increasing the molecule's electron affinity. mostwiedzy.pl

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the pyrazine and pyridine rings, and the oxygen atom. |

| LUMO | -1.8 | Concentrated on the pyrazine ring, with significant contribution from the C-Br bond. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability. |

Note: The data in this table is illustrative and based on typical values for similar aromatic heterocyclic compounds. Actual values would require specific DFT calculations.

Quantum Chemical Calculations of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. mdpi.comhakon-art.com These descriptors, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

For this compound, these descriptors would help in predicting its behavior in chemical reactions. The bromine substituent is expected to increase the electrophilicity of the pyrazine ring. Calculations on related halogen-substituted pyrazine carboxamides have shown that halogen substitution can influence the chemical potential and electrophilicity index. chemrxiv.org

Table 2: Calculated Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value (a.u.) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.156 | Moderate electron donating capability. |

| Chemical Hardness (η) | ELUMO - EHOMO | 0.173 | Indicates good stability. |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.070 | Moderate electrophilic character. |

Note: These values are for illustrative purposes and would be calculated from the specific HOMO and LUMO energies of the compound.

Conformational Analysis and Energy Minima

The flexibility of the methoxy linker in this compound allows for multiple conformations, each with a different spatial arrangement of the pyrazine and pyridine rings. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial as the biological activity and material properties of a molecule are often dependent on its three-dimensional shape.

Computational methods such as systematic or stochastic conformational searches can be employed to explore the potential energy surface of the molecule. libretexts.orgnih.gov For each identified conformer, geometry optimization is performed to find the local energy minimum. The relative energies of these conformers determine their population at a given temperature. The key dihedral angles to consider would be around the C-O and O-C bonds of the methoxy bridge.

For molecules with flexible linkers, it is common to find several low-energy conformers. ub.edunih.gov In the case of this compound, the orientation of the pyridine ring relative to the pyrazine ring will define the major conformers.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent environment, which is critical for understanding its solubility and interactions in biological systems. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

By placing the molecule in a box of explicit solvent molecules (e.g., water), MD simulations can reveal the structure of the solvent around the solute and the nature of the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. Studies on substituted pyrazines have used MD simulations to investigate their interactions with biomolecules, highlighting the importance of hydrophobic forces. rawdatalibrary.netresearchgate.net For this compound in an aqueous solution, the nitrogen atoms of the pyrazine and pyridine rings, as well as the ether oxygen, would be expected to act as hydrogen bond acceptors.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore potential reaction pathways for this compound, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the pyridine nitrogen. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Methods for locating transition states often involve algorithms that search for saddle points on the potential energy surface. For instance, in a hypothetical SNAr reaction, calculations would be performed to model the approach of a nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the bromide ion. Theoretical studies on the reactions of brominated N-heterocycles have successfully elucidated complex reaction mechanisms and the role of catalysts. researchgate.netbeilstein-journals.org

Density Functional Theory (DFT) Studies on Bond Dissociation Energies

The strength of the chemical bonds within this compound can be quantified by their bond dissociation energies (BDEs), which represent the energy required to break a bond homolytically. DFT calculations are a reliable method for predicting BDEs. bohrium.comnih.gov The C-Br bond is of particular interest, as its cleavage is often an initial step in various chemical transformations.

Table 3: Predicted Bond Dissociation Energies (Illustrative)

| Bond | BDE (kcal/mol) | Method |

| Pyrazine-Br | 70 | DFT (B3LYP/6-311+G(d,p)) |

| Pyrazine-O | 95 | DFT (B3LYP/6-311+G(d,p)) |

| CH2-O | 85 | DFT (B3LYP/6-311+G(d,p)) |

Note: These values are representative and based on calculations for similar compounds. Actual values require specific computations for this compound.

Advanced Spectroscopic Property Predictions (Excluding Interpretative Data)

Computational methods can predict various spectroscopic properties of this compound, which can be used to aid in its experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the normal modes of the molecule can be calculated using DFT. mdpi.com This allows for the prediction of the infrared and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

These predictions are purely numerical and provide a set of data (e.g., chemical shifts in ppm, vibrational frequencies in cm⁻¹) that correspond to the expected experimental spectra.

Structure Activity Relationship Sar Studies and Analog Synthesis Derived from 2 Bromo 5 Pyridin 4 Ylmethoxy Pyrazine Scaffold

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring serves as a central scaffold in many biologically active compounds, and its modification is a key strategy in SAR studies. For analogs of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine, the bromine atom at the 2-position is a primary site for modification. The introduction of various substituents in place of the bromine can significantly impact the compound's interaction with its biological target.

Research on related pyrazine-based kinase inhibitors has shown that the nature of the substituent at this position can influence binding affinity and selectivity. bibliomed.orgresearchgate.net For instance, replacing the bromo group with small, lipophilic groups such as methyl or ethyl, or with hydrogen bond acceptors/donors like amino or hydroxyl groups, can probe the steric and electronic requirements of the binding pocket. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce a wide variety of aryl, heteroaryl, or amino substituents, thus expanding the chemical diversity of the analogs. nih.gov

The electronic properties of the pyrazine ring can also be modulated by introducing substituents at other available positions. Electron-withdrawing groups, for example, can alter the pKa of the pyrazine nitrogens, which may be crucial for interactions with target proteins. pharmablock.com

Table 1: Illustrative SAR of Pyrazine Ring Modifications

| Compound | R1 (at position 2) | Relative Potency |

|---|---|---|

| This compound | -Br | Baseline |

| 2-Chloro-5-(pyridin-4-ylmethoxy)pyrazine | -Cl | Similar to Bromo |

| 2-Methyl-5-(pyridin-4-ylmethoxy)pyrazine | -CH3 | Variable |

| 2-Amino-5-(pyridin-4-ylmethoxy)pyrazine | -NH2 | Potentially Increased |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for analogous pyrazine series, as specific SAR data for this compound was not available in the public domain.

Exploration of Substituent Effects on the Pyridylmethoxy Group

The pyridylmethoxy group is another critical component of the scaffold, and its modification can provide valuable insights into the SAR. The position of the nitrogen atom in the pyridine (B92270) ring is a key determinant of the molecule's vector in the binding site and its ability to form hydrogen bonds. While the parent compound features a pyridine-4-yl moiety, analogs with pyridine-2-yl and pyridine-3-yl linkers can be synthesized to explore the impact of the nitrogen's location.

Furthermore, substitution on the pyridine ring itself can fine-tune the electronic properties and steric profile of this part of the molecule. The introduction of small alkyl groups, halogens, or cyano groups at various positions on the pyridine ring can modulate the compound's activity and selectivity. For example, studies on other kinase inhibitors have shown that such modifications can influence interactions with the solvent-accessible region of the ATP binding site. nih.gov

The methoxy (B1213986) linker can also be a point of modification. Altering the length of the alkyl chain or introducing conformational constraints, such as a cyclopropyl (B3062369) group, can impact the flexibility of the molecule and its ability to adopt an optimal binding conformation.

Table 2: Illustrative SAR of Pyridylmethoxy Group Modifications

| Compound | Modification | Relative Potency |

|---|---|---|

| This compound | None | Baseline |

| 2-Bromo-5-(pyridin-3-ylmethoxy)pyrazine | Pyridine N at position 3 | Altered |

| 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine | Pyridine N at position 2 | Altered |

| 2-Bromo-5-((2-methylpyridin-4-yl)methoxy)pyrazine | Methyl on pyridine | Potentially Improved |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for analogous pyrazine series, as specific SAR data for this compound was not available in the public domain.

Design and Synthesis of Isosteres and Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of the this compound scaffold, both classical and non-classical bioisosteres can be considered.

The pyrazine ring itself can be replaced with other heteroaromatic systems like pyrimidine (B1678525), pyridazine, or even non-aromatic rings to probe the importance of the pyrazine core. pharmablock.com For instance, replacing the pyrazine with a pyrimidine could alter the hydrogen bonding capacity and electronic distribution of the core.

The pyridylmethoxy moiety can also be a subject for bioisosteric replacement. For example, the pyridine ring could be substituted with other five- or six-membered heterocycles such as thiazole, imidazole, or pyrazole. nih.govnih.gov The ether linkage could be replaced with bioisosteric groups like a thioether, amine, or amide to explore different bond angles and hydrogen bonding capabilities. Such modifications can lead to the discovery of novel analogs with improved drug-like properties. cambridgemedchemconsulting.com

Stereochemical Considerations in Analog Design

While the parent compound this compound is achiral, the introduction of chiral centers through analog synthesis can have profound effects on biological activity. Stereoisomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

Chiral centers can be introduced by modifying the linker between the pyrazine and pyridine rings. For instance, replacing the methylene (B1212753) group of the methoxy linker with a substituted ethyl group would create a stereocenter. The synthesis of individual enantiomers would then be necessary to evaluate their differential activity. This can be achieved through stereospecific synthesis or chiral separation of a racemic mixture. The differential binding of enantiomers to a chiral target, such as a protein kinase, can provide valuable information about the three-dimensional shape of the binding site.

Library Synthesis Strategies for this compound Analogs

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis of compound libraries is often employed. Combinatorial chemistry and parallel synthesis techniques allow for the rapid generation of a large number of analogs.

A common strategy would involve the synthesis of a common intermediate, such as 2-bromo-5-hydroxypyrazine, which can then be reacted with a diverse set of substituted pyridylmethanols. Alternatively, a key intermediate like 5-(pyridin-4-ylmethoxy)pyrazine could be synthesized and then subjected to various reactions to modify the 2-position of the pyrazine ring. Solid-phase synthesis can also be a valuable tool, where one part of the molecule is attached to a solid support, allowing for easy purification after each reaction step. rsc.org

Methodologies for Evaluating SAR through In Vitro Assays (Excluding Human Data)

The biological activity of the synthesized analogs is typically evaluated using a panel of in vitro assays. For compounds targeting protein kinases, enzymatic assays are fundamental. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. mdpi.com High-throughput screening (HTS) of compound libraries against a panel of kinases can provide initial data on potency and selectivity. nih.govnih.gov

Cell-based assays are also crucial for evaluating the activity of the compounds in a more biologically relevant context. These assays can measure the effect of the compounds on cell proliferation, apoptosis, or specific signaling pathways in non-human cell lines. nih.gov For example, a cancer cell line that is dependent on the activity of a particular kinase can be used to assess the anti-proliferative effects of the synthesized analogs.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry plays a vital role in modern drug discovery by providing insights into ligand-target interactions and guiding the design of new analogs. Molecular docking studies can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. mdpi.comjetir.org These studies can help to rationalize the observed SAR and identify key interactions, such as hydrogen bonds and hydrophobic contacts. bibliomed.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activity. bibliomed.org Pharmacophore modeling can be used to identify the essential structural features required for activity, which can then be used to search for novel scaffolds or to guide the design of new analogs with improved properties. mdpi.comacs.org These computational tools, when used in conjunction with experimental data, can significantly accelerate the optimization of lead compounds.

Mechanistic Insights into Molecular Interactions of 2 Bromo 5 Pyridin 4 Ylmethoxy Pyrazine Preclinical/in Vitro Focus

Exploration of Molecular Targets and Binding Mechanisms In Vitro

There are no available studies that have identified or characterized the specific molecular targets of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine. Research has not yet been published detailing its binding mechanisms with any biological macromolecules.

Enzyme Inhibition Studies and Kinetic Characterization In Vitro

No enzyme inhibition studies or kinetic characterization data for this compound have been reported. Consequently, information regarding its inhibitory constants (e.g., IC₅₀, Kᵢ) and the nature of its interaction with any enzyme (e.g., competitive, non-competitive) is not available.

Cell-Based Assay Methodologies for Cellular Response Analysis (Excluding Human Data)

There are no published cell-based assay results for this compound in non-human cell lines. As a result, its effects on cellular processes, such as proliferation, apoptosis, or signaling, have not been documented.

Elucidation of Signaling Pathways Modulated by this compound

The signaling pathways, if any, that are modulated by this compound have not been elucidated due to the absence of relevant research.

Crystallographic Studies of Compound-Target Complexes (Excluding Human Data)

No crystallographic studies of this compound in complex with a biological target have been deposited in protein data banks or published in scientific journals. Such studies would be crucial for visualizing the precise binding mode and interactions at an atomic level.

Advanced Biophysical Techniques for Interaction Characterization

There is no information available from advanced biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), that would characterize the binding kinetics and thermodynamics of this compound with any biological target.

Applications in Chemical Biology and Material Science Non Clinical

Integration into Fluorescent or Photoreactive Tags

The aromatic nature of both the pyrazine (B50134) and pyridine (B92270) rings in 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine suggests a potential for fluorescence, although this property would need to be experimentally verified and likely enhanced through structural modification. The core scaffold could be derivatized to create compounds with desirable photophysical properties, making them suitable for use as fluorescent tags to label and visualize biomolecules or cellular structures. The bromo-group offers a convenient point for chemical ligation to attach the molecule to a target of interest.

Application as a Ligand in Coordination Chemistry

The nitrogen atoms within the pyrazine and pyridine rings of This compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyrazine derivatives are well-known for their ability to act as bridging ligands, forming coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The specific geometry and electronic properties of This compound could lead to the formation of novel coordination compounds with interesting structural, magnetic, or catalytic properties.

| Potential Coordination Sites | Metal Ion Compatibility | Potential Structures |

| Pyrazine Nitrogen Atoms | Transition Metals (e.g., Cu, Zn, Fe) | Mononuclear complexes, Coordination polymers |

| Pyridine Nitrogen Atom | Lanthanide Ions | Metal-Organic Frameworks (MOFs) |

Potential as a Building Block in Polymer or Supramolecular Chemistry

The bifunctional nature of This compound , with its reactive bromo-group and potential for non-covalent interactions, makes it an interesting candidate as a building block in polymer and supramolecular chemistry. The bromine atom can be utilized in cross-coupling reactions to incorporate the pyrazine-pyridine unit into larger polymeric structures. rsc.org Furthermore, the aromatic rings can participate in π-π stacking interactions, and the nitrogen atoms can act as hydrogen bond acceptors, driving the self-assembly of complex supramolecular architectures. rsc.org

Development as a Component in Sensors or Diagnostic Tools (Non-Clinical)

The ability of the nitrogen-containing heterocyclic rings to interact with specific analytes, either through coordination to metal ions or via other non-covalent interactions, suggests a potential application in the development of chemical sensors. Changes in the spectroscopic or electrochemical properties of This compound upon binding to a target analyte could form the basis of a sensing mechanism for non-clinical diagnostic purposes.

Use in Catalysis as a Ligand or Precursor

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The coordination of This compound to a catalytically active metal center could influence its electronic and steric environment, thereby tuning its catalytic performance. Additionally, the compound itself could serve as a precursor for the synthesis of more complex catalyst systems.

Future Perspectives and Research Challenges for 2 Bromo 5 Pyridin 4 Ylmethoxy Pyrazine

Development of Asymmetric Synthetic Routes

The development of asymmetric synthetic routes to chiral derivatives of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is a significant area for future exploration. While significant progress has been made in the catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives, similar advancements for substituted pyrazines are less common. chim.it Future research could focus on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve enantioselective transformations involving the pyrazine (B50134) or pyridine rings. Strategies such as asymmetric hydrogenation, reduction, or cross-coupling reactions could be employed to introduce chirality. chim.it A key challenge will be to control the stereoselectivity in the presence of two nitrogen-containing heterocycles, which can coordinate with catalysts and influence their activity and selectivity.

| Potential Asymmetric Reaction | Catalyst Type | Desired Chiral Product Feature |

| Asymmetric Hydrogenation of a C=C bond on a substituent | Chiral Rhodium or Iridium complexes | Enantioenriched alkyl side chain |

| Asymmetric C-H functionalization | Chiral Palladium or Rhodium catalysts | Chiral center adjacent to the heterocyclic core |

| Asymmetric Cross-Coupling | Chiral Nickel or Copper catalysts | Axially chiral biaryl compounds |

Expanding the Scope of Reactivity and Derivatization

The bromine atom on the pyrazine ring of this compound serves as a versatile handle for a wide range of derivatization reactions. Future research will likely focus on expanding the scope of its reactivity, particularly in transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov While Suzuki and Sonogashira couplings are well-established for bromopyrazines, exploring other coupling methodologies like Buchwald-Hartwig amination, cyanation, and C-H activation/functionalization would significantly broaden the accessible chemical space. rsc.orgresearchgate.net Derivatization of the pyrazine core can also be achieved through nucleophilic aromatic substitution, although the electron-deficient nature of the ring makes it susceptible to such reactions. rsc.org Challenges in this area include managing the regioselectivity of reactions, especially when both the pyrazine and pyridine rings can potentially react, and overcoming the deactivating effects of the nitrogen atoms on certain catalytic systems. nih.gov

| Reaction Type | Potential Reagent/Catalyst | Expected Functional Group |

| Suzuki Coupling | Arylboronic acids / Pd catalyst | Aryl |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig Amination | Amines / Pd or Cu catalyst | Amino |

| Cyanation | Cyanide source / Pd or Ni catalyst | Cyano |

Advanced Computational Modeling for Novel Applications

Advanced computational modeling presents a powerful tool for predicting the properties and potential applications of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic and optoelectronic properties of new materials based on this scaffold. jmaterenvironsci.comasianresassoc.orgmdpi.com Such studies can elucidate the impact of different substituents on the molecule's frontier molecular orbitals (HOMO-LUMO), absorption and emission spectra, and charge transfer characteristics. jmaterenvironsci.comarxiv.org This knowledge is crucial for designing novel materials for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.org A significant research challenge is the development of accurate computational models that can reliably predict the behavior of these molecules in complex biological or material environments.

Exploration of New Preclinical Biological Targets

The pyrazine scaffold is a common feature in many biologically active compounds. researchgate.nettandfonline.com Future research should focus on the systematic exploration of new preclinical biological targets for this compound and its derivatives. In silico screening techniques, such as molecular docking and pharmacophore modeling, can be utilized to identify potential protein targets. doaj.orgbibliomed.orgjapsonline.comresearchgate.netnih.gov Based on these computational predictions, synthesized derivatives can be evaluated in a variety of biological assays to identify novel therapeutic agents. Pyrazine derivatives have shown promise as anticancer, antibacterial, and antifungal agents, and exploring their activity against a wider range of targets is a promising avenue. doaj.orgmdpi.com A key challenge will be to establish a clear structure-activity relationship (SAR) to guide the rational design of more potent and selective compounds.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. acsgcipr.orgtaylorfrancis.com A significant future perspective for this compound is its integration as a building block in novel MCR methodologies. nih.govacs.org The reactive bromine atom and the nitrogen atoms in both rings could participate in various MCRs to generate diverse and complex scaffolds. For example, it could be used in Hantzsch-type pyridine synthesis or other condensation reactions to construct fused heterocyclic systems. acsgcipr.orgtaylorfrancis.com The primary challenge lies in designing MCRs where the compound reacts selectively and efficiently, given the multiple reactive sites within the molecule.

Challenges in Scale-Up and Process Chemistry Research

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges for this compound. nih.govacs.org Key issues that need to be addressed in process chemistry research include the development of cost-effective and environmentally friendly synthetic routes, optimization of reaction conditions to maximize yield and purity, and the development of robust purification methods. nih.gov The use of hazardous reagents and the generation of toxic byproducts are common concerns in the synthesis of bromo-heterocyclic compounds that need to be minimized. nih.gov Ensuring the scalability and safety of the synthetic process is paramount for any potential commercial application of this compound.

| Process Development Area | Key Consideration | Potential Solution |

| Synthesis Route | Cost and environmental impact | Use of cheaper starting materials, solvent-free reactions |

| Reaction Optimization | Yield, purity, and reaction time | Design of Experiments (DoE), flow chemistry |

| Purification | Removal of impurities | Crystallization, chromatography optimization |

| Safety | Handling of hazardous materials | Use of less toxic reagents, engineering controls |

Unexplored Applications in Emerging Scientific Disciplines

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in various emerging scientific disciplines. The unique photophysical properties of pyridyl-pyrazines suggest their potential use in materials science, for instance, as components of fluorescent probes, organic light-emitting diodes (OLEDs), or photosensitizers. uj.edu.plresearchgate.neturfu.rumdpi.com The ability of the nitrogen atoms to coordinate with metal ions also opens up possibilities in the field of supramolecular chemistry and catalysis, where these molecules could serve as ligands for the construction of functional metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The primary challenge in this area is the lack of fundamental research on the properties of this specific compound, which necessitates a comprehensive investigation of its photophysical, electronic, and coordination chemistry.

Q & A

What are the key synthetic strategies for introducing the pyridin-4-ylmethoxy group into pyrazine derivatives?

The pyridin-4-ylmethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, brominated pyrazine intermediates (e.g., 5-bromopyrazine derivatives) can react with pyridin-4-ylmethanol under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or THF. Evidence from analogous syntheses highlights the use of reflux conditions (e.g., 4–6 hours at 80–100°C) to achieve substitution . Optimization may require protecting group strategies for the pyridine nitrogen to prevent undesired side reactions .

How can researchers characterize the regioselectivity of bromine substitution in pyrazine derivatives?

Regioselectivity in bromination is influenced by electronic and steric factors. Techniques include:

- NMR Analysis : Compare - and -NMR shifts to identify substitution patterns (e.g., downfield shifts for carbons adjacent to electronegative groups) .

- X-ray Crystallography : Resolve ambiguities in bromine positioning, as seen in structurally similar compounds like 5-bromo-N-methylpyrazin-2-amine .

- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

What experimental conditions optimize the coupling of pyridin-4-ylmethanol to brominated pyrazine cores?

Key parameters include:

- Base Selection : Strong bases (e.g., NaH) enhance deprotonation of the alcohol, while milder bases (K2CO3) reduce side reactions .

- Solvent Choice : DMF or DMSO improves solubility of aromatic intermediates, but may require post-reaction purification via column chromatography .

- Catalysis : CuI or Pd catalysts (e.g., for Ullmann coupling) can accelerate reactions but may introduce metal contamination .

Contradictions in yield data (e.g., 67% in hydrazine-based syntheses vs. 85% in Pd-catalyzed routes) suggest catalyst efficiency and solvent purity are critical variables .

How can researchers address discrepancies in reported yields for pyrazine functionalization?

Discrepancies often arise from:

- Reagent Purity : Hydrazine hydrate purity (e.g., 80% vs. anhydrous) impacts reaction efficiency, as noted in hydrazide cyclization studies .

- Temperature Control : Overheating during reflux can degrade sensitive intermediates, leading to lower yields .

- By-product Formation : TLC monitoring (e.g., n-butanol/ether systems) is essential to track side products like dehalogenated pyrazines .

What are advanced applications of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine in coordination chemistry?

This compound serves as a ligand precursor for transition metal complexes. For example:

- Copper(II) Complexes : React with Cu(NO3)2 in ethanol/water to form stable complexes for catalytic studies, analogous to pyrazole-derived copper phosphonates .

- Biological Probes : Functionalize with thiourea or hydrazide moieties to study metal-binding interactions in enzyme inhibition assays .

Stoichiometric ratios (1:2 metal-to-ligand) and pH-dependent stability should be validated via UV-Vis titration .

What methodologies are used to evaluate the biological activity of brominated pyrazine derivatives?

- Kinase Inhibition Assays : Screen against kinase panels using ATP-binding site competition assays (IC50 determination) .

- Antimicrobial Studies : Employ microdilution techniques (MIC values) against Gram-positive/negative strains, with hydrazide derivatives showing promise .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting that bromine substitution enhances apoptosis induction in some analogs .

How can computational tools aid in designing derivatives of this compound?

- Docking Simulations : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with bioactivity .

- DFT Calculations : Optimize geometries for synthetic feasibility, particularly for sterically hindered substitutions .

What are the stability considerations for handling this compound?

- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .

- Thermal Decomposition : Avoid temperatures >80°C; DSC analysis of analogs shows exothermic decomposition above this threshold .

- Moisture Control : Use molecular sieves in reactions to mitigate hydrolysis of the bromine substituent .

How does the pyridin-4-ylmethoxy group influence the electronic properties of pyrazine?

- Electron-Withdrawing Effect : The pyridine ring withdraws electron density via conjugation, stabilizing negative charge in intermediates (evidenced by downfield -NMR shifts at C5) .

- H-bonding Capacity : The methoxy oxygen acts as a weak H-bond acceptor, influencing solubility in polar solvents .

What are the challenges in scaling up synthesis of this compound?

- Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .

- Safety : Bromine handling requires fume hoods and quench protocols (e.g., Na2S2O3 for excess Br2) .

- Cost Optimization : Replace Pd catalysts with cheaper Cu-based systems for coupling steps, though with potential trade-offs in yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.